2-(Quinolin-8-yl)ethan-1-amine dihydrochloride
Description
2-(Quinolin-8-yl)ethan-1-amine dihydrochloride (CAS: 1354952-33-2) is a quinoline-derived organic compound with a molecular formula of C₁₁H₁₄Cl₂N₂ and a molecular weight of 245.15 g/mol. Its structure comprises an ethanamine group linked to the 8-position of a quinoline aromatic heterocycle, protonated as a dihydrochloride salt to enhance solubility and stability . The compound is widely utilized as a building block in medicinal chemistry, particularly in synthesizing dual-acting modulators (e.g., FFAR1/FFAR4 allosteric modulators) and other bioactive molecules . Its quinoline core enables π-π stacking interactions, while the ethylamine side chain provides flexibility for target engagement .
Properties
IUPAC Name |
2-quinolin-8-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2ClH/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10;;/h1-5,8H,6-7,12H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYHSJGKUFYOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CCN)N=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311314-78-9 | |
| Record name | 2-(quinolin-8-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-8-yl)ethan-1-amine dihydrochloride typically involves the reaction of quinoline derivatives with ethylamine under specific conditions. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Other methods include the Doebner-Von Miller synthesis and the Friedländer synthesis, which also produce quinoline derivatives through different reaction pathways .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-8-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline amine derivatives .
Scientific Research Applications
2-(Quinolin-8-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Quinolin-8-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Aromatic System Modifications: Replacing quinoline with tetrahydroquinoline (saturated) or pyrimidine (smaller heterocycle) alters electronic properties and solubility. For instance, tetrahydroquinoline derivatives exhibit higher solubility (~20% improvement in aqueous media) but reduced target affinity compared to quinoline analogs .
- Biological Activity: The indazole derivative’s additional nitrogen atoms improve interactions with ATP-binding pockets in kinases, making it more potent in cancer cell line assays (IC₅₀: 0.5 μM vs. 1.2 μM for quinoline-based compounds) .
Positional and Stereochemical Variants
Key Observations :
- Stereochemistry: The (R)-enantiomer of 1-(quinolin-8-yl)ethan-1-amine shows 3-fold higher activity in FFAR1 modulation compared to the (S)-form, emphasizing the role of chirality in drug design .
- Linker Modifications: The oxygenated variant ([2-(quinolin-8-yloxy)ethyl]amine) exhibits a 15% lower logP value (1.8 vs. 2.1), improving aqueous solubility but reducing membrane permeability .
Functional Group Comparisons
Key Observations :
- Electron-Withdrawing Groups: Fluorination in the pyridine analog improves metabolic stability (t₁/₂: 4.2 hours vs. 2.8 hours for non-fluorinated analogs) due to reduced CYP450-mediated oxidation .
- Morpholine Derivatives : The morpholine ring’s oxygen and nitrogen atoms enable stronger interactions with aspartic proteases, yielding IC₅₀ values below 10 nM in thrombin inhibition assays .
Biological Activity
2-(Quinolin-8-yl)ethan-1-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a quinoline ring substituted at the 8-position with an ethylamine moiety. Its molecular formula is , and it has distinct properties that contribute to its biological activity.
Biological Activity Overview
Research indicates that 2-(quinolin-8-yl)ethan-1-amine dihydrochloride exhibits significant antimicrobial and anticancer properties. Its mechanisms involve modulation of specific enzymes and receptors, which are critical in various biological pathways.
Table 1: Summary of Biological Activities
The biological effects of 2-(quinolin-8-yl)ethan-1-amine dihydrochloride are attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for cancer cell proliferation, thereby reducing tumor growth.
- Receptor Binding : It can bind to various receptors, altering their activity and leading to therapeutic effects in disease models.
Case Studies
Several studies have explored the efficacy of 2-(quinolin-8-yl)ethan-1-amine dihydrochloride in vitro and in vivo.
Study 1: Anticancer Activity
In a study investigating its anticancer properties, the compound was tested on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent inhibition of cell growth, with IC50 values demonstrating significant cytotoxicity against these lines.
Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. It showed effective inhibition, suggesting potential applications in treating bacterial infections.
Structure-Activity Relationships (SAR)
The structural configuration of 2-(quinolin-8-yl)ethan-1-amine dihydrochloride plays a vital role in its biological activity. Modifications at different positions on the quinoline ring can significantly alter its pharmacological profile.
Table 2: Comparison with Related Compounds
| Compound Name | Position of Substitution | Biological Activity |
|---|---|---|
| 2-(Quinolin-6-yl)ethan-1-amine dihydrochloride | 6 | Antimicrobial |
| 2-(Quinolin-2-yl)ethan-1-amine dihydrochloride | 2 | Lower anticancer activity |
| 2-(Quinolin-8-yl)ethan-1-amine dihydrochloride | 8 | High anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
